Cas no 33719-74-3 (3,5-Dichloroanisole)

3,5-Dichloroanisole 化学的及び物理的性質
名前と識別子
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- 1,3-Dichloro-5-methoxybenzene
- 3,5-Dichloroanisole
- 3,5-Dichlor-anisol
- 3,5-dichloro-anisole
- 3,5-dichlorophenol anisole
- 3.5-Dichlor-1-methoxy-benzol
- Benzene,3,5-dichloro-1-methoxy
- Methyl-(3.5-dichlor-phenyl)-aether
- Benzene, 3,5-dichloro-1-methoxy-
- DTXSID80187404
- FT-0614550
- SCHEMBL12015243
- Benzene, 1,3-dichloro-5-methoxy-
- EINECS 251-655-6
- 3,5-DICHLOROANISOL
- 1,3-Dichloro-5-methoxybenzene #
- 33719-74-3
- NS00029531
- InChI=1/C7H6Cl2O/c1-10-7-3-5(8)2-6(9)4-7/h2-4H,1H3
- MFCD00000589
- SSNXYMVLSOMJLU-UHFFFAOYSA-
- AMY28547
- J-511299
- SCHEMBL811578
- PS-5245
- A821907
- 3,5-dichloro anisole
- 1,3-Dichloro-5-methoxy-benzene
- AKOS005255514
- 3,5-Dichloroanisole, 98%
- DB-048477
-
- MDL: MFCD00000589
- インチ: 1S/C7H6Cl2O/c1-10-7-3-5(8)2-6(9)4-7/h2-4H,1H3
- InChIKey: SSNXYMVLSOMJLU-UHFFFAOYSA-N
- ほほえんだ: ClC1C=C(OC)C=C(Cl)C=1
- BRN: 1936395
計算された属性
- せいみつぶんしりょう: 175.97957g/mol
- ひょうめんでんか: 0
- XLogP3: 3.8
- 水素結合ドナー数: 0
- 水素結合受容体数: 1
- 回転可能化学結合数: 1
- どういたいしつりょう: 175.97957g/mol
- 単一同位体質量: 175.97957g/mol
- 水素結合トポロジー分子極性表面積: 9.2Ų
- 重原子数: 10
- 複雑さ: 97.8
- 同位体原子数: 0
- 原子立体中心数の決定: 0
- 未定義の原子立体中心の数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 共有結合ユニット数: 1
- ひょうめんでんか: 0
- 互変異性体の数: 何もない
じっけんとくせい
- 色と性状: はくしょくけっしょうふんまつ
- 密度みつど: 1.2890
- ゆうかいてん: 39-41 °C (dec.) (lit.)
- ふってん: 97°C 7,6mm
- フラッシュポイント: 華氏温度:222.8°f< br / >摂氏度:106°C< br / >
- 屈折率: 1.534
- PSA: 9.23000
- LogP: 3.00200
- ようかいせい: 未確定
3,5-Dichloroanisole セキュリティ情報
- シグナルワード:Warning
- 危害声明: H315; H319; H335
- 警告文: P261; P264; P271; P280; P302+P352; P304+P340; P305+P351+P338; P312; P321; P332+P313; P337+P313; P362; P403+P233; P405; P501
- 危険物輸送番号:NONH for all modes of transport
- WGKドイツ:3
- 危険カテゴリコード: R20/22;R36/37/38
- セキュリティの説明: S22-S24/25-S37/39-S26
-
危険物標識:
- ちょぞうじょうけん:Store at room temperature
- セキュリティ用語:S22;S26;S37/39
- リスク用語:R20/22; R36/37/38
3,5-Dichloroanisole 税関データ
- 税関コード:2909309090
- 税関データ:
中国税関コード:
2909309090概要:
2909309090他の芳香族エーテル及びそのハロゲン化誘導体/スルホン化/硝化誘導体(亜硝化誘導体を含む)。規制条件:nothing.VAT:17.0%.税金還付率:9.0%。最恵国関税:5.5%.一般関税:30.0%
申告要素:
製品名, 成分含有量、
要約:
2909309090その他の芳香族エーテル及びそのハロゲン化、スルホン化、硝化又は亜硝化誘導体付加価値税:17.0%税金還付率:9.0%監督管理条件:なし最恵国関税:5.5% General tariff:30.0%
3,5-Dichloroanisole 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TRC | D431835-25000mg |
3,5-Dichloroanisole |
33719-74-3 | 25g |
$402.00 | 2023-05-18 | ||
Enamine | EN300-78825-1.0g |
1,3-dichloro-5-methoxybenzene |
33719-74-3 | 1.0g |
$1068.0 | 2023-02-12 | ||
TRC | D431835-25g |
3,5-Dichloroanisole |
33719-74-3 | 25g |
$ 402.00 | 2023-09-07 | ||
Enamine | EN300-78825-5.0g |
1,3-dichloro-5-methoxybenzene |
33719-74-3 | 5.0g |
$2802.0 | 2023-02-12 | ||
Enamine | EN300-78825-2.5g |
1,3-dichloro-5-methoxybenzene |
33719-74-3 | 2.5g |
$2212.0 | 2023-02-12 | ||
SHENG KE LU SI SHENG WU JI SHU | sc-238685A-100 g |
3,5-Dichloroanisole, |
33719-74-3 | 100g |
¥2,106.00 | 2023-07-11 | ||
abcr | AB148804-1 g |
3,5-Dichloroanisole; 98% |
33719-74-3 | 1g |
€68.30 | 2023-05-09 | ||
SHENG KE LU SI SHENG WU JI SHU | sc-238685A-100g |
3,5-Dichloroanisole, |
33719-74-3 | 100g |
¥2106.00 | 2023-09-05 | ||
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | D106512-100g |
3,5-Dichloroanisole |
33719-74-3 | 98% | 100g |
¥1252.90 | 2023-09-03 | |
Ambeed | A754930-5g |
1,3-Dichloro-5-methoxybenzene |
33719-74-3 | 98% | 5g |
$22.0 | 2024-04-19 |
3,5-Dichloroanisole 関連文献
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1. Index of subjects, 1976
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Carlotta Raviola,Maurizio Fagnoni Photochem. Photobiol. Sci. 2018 17 107
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3. Some chlorinated hydroxyphenoxyacetic acidsJ. P. Brown,E. B. McCall J. Chem. Soc. 1955 3681
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4. Conformations of 3,5-dichloroanisole and 3,5-dibromoacetophenone determined from 1H nuclear magnetic resonance spectra of nematic solutionsJames W. Emsley,John C. Lindon,Joan M. Street J. Chem. Soc. Perkin Trans. 2 1976 805
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Benjamin J. Groombridge,Stephen M. Goldup,Igor Larrosa Chem. Commun. 2015 51 3832
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6. Chlorine-35 nuclear quadrupole resonance studies in 2,3- and 3,5-dichloroanisolesK. Rukmani,J. Ramakrishna J. Chem. Soc. Faraday Trans. 2 1986 82 291
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7. Index pages
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Lo?c P. Mangin,Davit Zargarian Dalton Trans. 2017 46 16159
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9. Conformation of 2,6- and 3,5-dichloroanisole from 1H and 2H nuclear magnetic resonance studies on liquid crystalline solutionsJames W. Emsley,Christopher M. Exon,Susan A. Slack,Anne-Marie Giroud J. Chem. Soc. Perkin Trans. 2 1978 928
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10. The conformational analysis of saturated heterocycles. Part XXXV. 1-Phenoxymethyl-3,4-dihydroisoquinolinesRichard A. Y. Jones,A. R. Katritzky,B. B. Shapiro,M. S. Tute,B. Gadsby,R. W. Broadbent J. Chem. Soc. B 1971 1325
3,5-Dichloroanisoleに関する追加情報
Professional Introduction to 3,5-Dichloroanisole (CAS No. 33719-74-3)
3,5-Dichloroanisole, with the chemical formula C₇H₅Cl₂O, is a halogenated aromatic compound that has garnered significant attention in the field of organic synthesis and pharmaceutical research. This compound, identified by its CAS number 33719-74-3, is a derivative of anisole (methylbenzene) and features two chlorine substituents at the 3rd and 5th positions of the benzene ring. Its unique structural properties make it a valuable intermediate in the synthesis of various agrochemicals, pharmaceuticals, and specialty chemicals.
The chemical structure of 3,5-Dichloroanisole contributes to its reactivity and versatility in synthetic pathways. The presence of chlorine atoms at the ortho positions enhances its electrophilic aromatic substitution potential, making it a suitable precursor for further functionalization. This characteristic has been exploited in recent years to develop novel compounds with potential applications in medicinal chemistry.
In the realm of pharmaceutical research, 3,5-Dichloroanisole has been investigated for its role as a building block in the synthesis of bioactive molecules. Recent studies have highlighted its utility in constructing heterocyclic frameworks that exhibit pharmacological activity. For instance, derivatives of 3,5-Dichloroanisole have been explored as intermediates in the development of compounds with antimicrobial and anti-inflammatory properties. The chlorine atoms facilitate further modifications, allowing chemists to introduce additional functional groups that can modulate biological activity.
One notable area where 3,5-Dichloroanisole has found application is in the synthesis of agrochemicals. Its structural motif is shared by several herbicides and fungicides that are designed to target specific enzymatic pathways in plants. The halogenated aromatic ring enhances the lipophilicity of these compounds, improving their absorption and translocation within plant tissues. This has led to the development of more effective crop protection agents that are essential for modern agriculture.
The industrial production of 3,5-Dichloroanisole typically involves chlorination reactions on anisole or its derivatives. Advances in catalytic processes have improved the efficiency and selectivity of these reactions, reducing byproduct formation and waste generation. Such innovations align with global trends toward sustainable chemical manufacturing practices.
From a chemical biology perspective, 3,5-Dichloroanisole has been studied for its interactions with biological targets. Researchers have utilized computational modeling to predict how this compound might bind to enzymes or receptors involved in disease pathways. These studies provide insights into potential drug-like properties and help guide the design of more refined therapeutic agents.
The compound's stability under various conditions makes it a reliable choice for laboratory-scale synthesis as well as industrial applications. Its resistance to degradation under heat and light ensures consistent quality throughout the synthesis process. This reliability is crucial for pharmaceutical manufacturers who require precise control over intermediate purity.
Recent advancements in green chemistry have also influenced the handling and application of 3,5-Dichloroanisole. Efforts to minimize hazardous waste and reduce energy consumption during production have led to innovative methods for its synthesis and purification. These developments underscore the compound's importance not only as a synthetic intermediate but also as a cornerstone of modern chemical innovation.
In conclusion, 3,5-Dichloroanisole (CAS No. 33719-74-3) represents a versatile and valuable compound in organic chemistry. Its structural features enable diverse applications across pharmaceuticals, agrochemicals, and specialty chemicals. As research continues to uncover new uses for this compound, its significance in advancing chemical science is likely to grow further.
